2-甲基-4-(三氟甲基)嘧啶-5-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

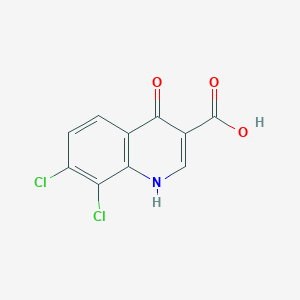

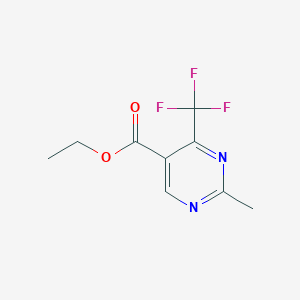

Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. This particular compound has been the subject of various studies due to its potential biological activities and its role as a building block in organic synthesis .

Synthesis Analysis

The synthesis of ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate and its derivatives has been explored through different methods. One approach involves the reaction of ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate with phenylisothiocyanate, leading to the formation of thiourea derivatives, which can further cyclize into various pyridothienopyrimidine derivatives . Another method reported the synthesis of related compounds through the cyclocondensation reaction of ethyl 4-alkoxy-2-oxo-4-methyl(aryl)-but-3-enoates with 2-methylisothiourea sulfate or 2-benzylisothiourea hydrochloride under mild, basic, aqueous conditions . Additionally, the Biginelli reaction, a multicomponent reaction, has been utilized to synthesize novel pyrimidine derivatives, indicating the versatility of methods available for constructing the pyrimidine core .

Molecular Structure Analysis

The molecular structure of ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate derivatives has been characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry. X-ray diffraction analysis has also been employed to determine the crystal structure of related compounds, providing detailed insights into their molecular conformations .

Chemical Reactions Analysis

The reactivity of ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate derivatives has been explored in the context of their potential as inhibitors of transcriptional activation mediated by AP-1 and NF-kappaB in Jurkat T cells. Structure-activity relationship (SAR) studies have led to the identification of potent inhibitors within this class of compounds . Furthermore, reactions with various dinucleophiles have been investigated, yielding a range of substituted pyrimidinecarboxylates .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate derivatives are influenced by their molecular structure. The presence of the trifluoromethyl group is known to impart unique electronic and steric characteristics, which can affect the compound's reactivity and physical properties. The synthesized compounds have been evaluated for their antioxidant activity, with some showing potential as antioxidants. This suggests that these compounds may have the ability to scavenge free radicals, which is an important property for medicinal chemistry applications . Additionally, the crystal structure of a related compound has been determined, providing valuable information on its solid-state properties .

科学研究应用

药物化学和抗癌应用

2-甲基-4-(三氟甲基)嘧啶-5-羧酸乙酯与更广泛的氟化嘧啶类药物密切相关,氟化嘧啶类药物在癌症治疗中具有重要意义。氟化嘧啶类药物,如5-氟尿嘧啶(5-FU),在化疗中得到广泛应用,每年治疗超过 200 万癌症患者。这些化合物的合成方法多种多样,包括放射性和稳定同位素的掺入,用于研究代谢和生物分布。氟化嘧啶类药物的有效性不仅限于抑制胸苷酸合成酶,还包括抑制 RNA 和 DNA 修饰酶,展示了它们在抗癌策略中的多功能性(Gmeiner, 2020)。

嘧啶衍生物的合成

研究重点介绍了杂化催化剂在合成嘧啶衍生物(特别是对医药和制药行业至关重要的 5H-吡喃并[2,3-d]嘧啶)中的重要性。这些化合物表现出广泛的适用性和生物利用度。合成涉及使用多种催化剂(包括有机催化剂和纳米催化剂)的一锅多组分反应,突显了嘧啶合成技术的复杂性和适应性(Parmar, Vala, & Patel, 2023)。

在光电材料中的作用

功能化的喹唑啉和嘧啶因其在光电材料中的重要应用而被发现。吡啶片段并入 π 扩展共轭体系对于创造新型光电材料非常有价值。这些材料在开发电子设备、发光元件和光电转换元件中至关重要,展示了嘧啶衍生物在医药应用之外的多功能性(Lipunova, Nosova, Charushin, & Chupakhin, 2018)。

属性

IUPAC Name |

ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2/c1-3-16-8(15)6-4-13-5(2)14-7(6)9(10,11)12/h4H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMWMGUFOGFSMFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C(F)(F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363332 |

Source

|

| Record name | Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

CAS RN |

149771-10-8 |

Source

|

| Record name | Ethyl 2-methyl-4-(trifluoromethyl)-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149771-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4S)-4-Amino-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(2S)-2-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B132805.png)

![Furo[3,4-b]pyridine-5,7-dione](/img/structure/B132826.png)

![1,1-dimethyl-3-[(E)-prop-1-enyl]urea](/img/structure/B132828.png)